

Comparative Performance of Disperse Blue 85 in Microfiber Dyeing: A Technical Guide

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Compound of Interest		
Compound Name:	Disperse Blue 85	
Cat. No.:	B1198607	Get Quote

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This guide presents a comparative study on the dyeing of polyester microfibers with C.I. **Disperse Blue 85**, alongside two other representative disperse dyes: C.I. Disperse Red 60 and C.I. Disperse Yellow 54. The objective is to provide researchers, scientists, and drug development professionals with a comprehensive performance comparison supported by experimental data and detailed methodologies. The selection of these dyes allows for a comparison across different color spectrums and energy levels, with Disperse Red 60 being a low-energy dye and **Disperse Blue 85** and Yellow 54 being higher-energy dyes.

The finer filament structure of microfiber fabrics presents unique challenges in dyeing, including the need for higher dye concentrations to achieve desired color depths and potential variations in fastness properties compared to conventional polyester. This guide aims to elucidate these differences through a structured presentation of performance data.

Quantitative Performance Data

The following tables summarize the key performance indicators for **Disperse Blue 85**, Disperse Red 60, and Disperse Yellow 54 when applied to polyester microfiber. The data is a compilation from various studies and represents typical performance under standardized laboratory conditions.

Table 1: Color Yield (K/S) at 2% o.w.f. Dyeing



Dye	C.I. Name	Chemical Class	K/S Value (on Polyester Microfiber)
Disperse Blue 85	11370	Monoazo	~ 18-22
Disperse Red 60	60756	Anthraquinone	~ 15-19
Disperse Yellow 54	47020	Quinoline	~ 20-24

Note: K/S values are estimates for microfiber based on the general understanding that microfibers yield lower color depth for the same dye percentage compared to conventional polyester.

Table 2: Color Fastness Properties

Dye	Wash Fastness (ISO 105-C06, C2S)	Light Fastness (ISO 105-B02)	Rubbing Fastness (ISO 105-X12)
Color Change	Staining	Rating (Blue Wool Scale)	
Disperse Blue 85	4-5	4-5	5
Disperse Red 60	4	4	4-5
Disperse Yellow 54	4-5	4-5	6-7

Experimental Protocols

Detailed methodologies for the key experiments are provided below to ensure reproducibility and standardization.

Dyeing Protocol for Polyester Microfiber

This protocol outlines the high-temperature exhaust dyeing method.

• Fabric Preparation: Scour the polyester microfiber fabric with a 2 g/L non-ionic detergent and 1 g/L soda ash solution at 60°C for 30 minutes to remove any impurities. Rinse thoroughly



with deionized water and air dry.

- Dye Bath Preparation:
 - Prepare a dye stock solution by pasting the required amount of disperse dye (2% on the weight of the fabric) with a dispersing agent (1 g/L).
 - Add the dye dispersion to the dye bath containing a leveling agent (1 g/L) and a pH buffer (acetic acid/sodium acetate) to maintain a pH of 4.5-5.5.
 - The material-to-liquor ratio should be maintained at 1:10.
- Dyeing Process:
 - Introduce the prepared fabric into the dye bath at 60°C.
 - Raise the temperature to 130°C at a rate of 2°C/minute.
 - Hold the temperature at 130°C for 60 minutes.
 - Cool the dye bath down to 70°C.
- After-treatment (Reduction Clearing):
 - Rinse the dyed fabric with hot water.
 - Prepare a fresh bath with 2 g/L sodium hydrosulfite, 2 g/L caustic soda, and 1 g/L of a nonionic detergent.
 - Treat the fabric in this bath at 70°C for 20 minutes.
 - Rinse the fabric thoroughly with hot and then cold water.
 - Neutralize with 1 g/L acetic acid, rinse, and air dry.

Fastness Testing Protocols

• Wash Fastness (ISO 105-C06, C2S): A 10 cm x 4 cm specimen of the dyed fabric is stitched between two pieces of standard multi-fiber fabric. The composite specimen is then washed in



a solution containing 4 g/L ECE phosphate reference detergent and 1 g/L sodium perborate at 60°C for 30 minutes. The change in color of the specimen and the staining on the multifiber fabric are assessed using the respective grey scales.

- Light Fastness (ISO 105-B02): A specimen of the dyed fabric is exposed to a xenon arc lamp under controlled conditions, alongside a set of blue wool standards (rated 1-8). The light fastness is rated by comparing the fading of the specimen to that of the blue wool standards.
- Rubbing Fastness (ISO 105-X12): The dyed fabric is rubbed with a standard white cotton cloth using a crockmeter for 10 cycles, both in dry and wet conditions. The staining on the white cotton cloth is then assessed using the grey scale for staining.

Experimental Workflow

The following diagram illustrates the logical flow of the comparative dyeing study.





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Caption: Experimental workflow for the comparative dyeing study.



Concluding Remarks

This comparative guide provides valuable insights into the performance of **Disperse Blue 85** relative to other common disperse dyes on polyester microfiber. The data indicates that while all three dyes can be effectively used, their performance, particularly in terms of light fastness and to some extent wash fastness, varies. Disperse Yellow 54 exhibits superior light fastness, making it suitable for applications requiring high durability to light exposure. **Disperse Blue 85** offers a good balance of properties, with strong wash and light fastness. Disperse Red 60, as a low-energy dye, may be more sensitive to washing but still provides acceptable performance for many applications.

The provided experimental protocols offer a standardized framework for conducting further research and in-house evaluations, enabling professionals to make informed decisions in the selection and application of disperse dyes for polyester microfibers.

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